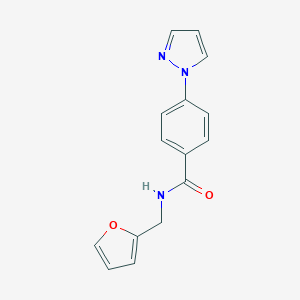![molecular formula C19H27N3O3 B230148 1-{[1-(3-Nitrobenzyl)-3-piperidinyl]carbonyl}azepane](/img/structure/B230148.png)
1-{[1-(3-Nitrobenzyl)-3-piperidinyl]carbonyl}azepane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-{[1-(3-Nitrobenzyl)-3-piperidinyl]carbonyl}azepane, also known as NPC-15, is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of pharmacology. NPC-15 is a member of the azepane family of compounds and is known to possess several unique properties that make it an attractive candidate for further investigation.
Mechanism of Action
The exact mechanism of action of 1-{[1-(3-Nitrobenzyl)-3-piperidinyl]carbonyl}azepane is not fully understood. However, it is believed to act on the central nervous system by modulating the activity of certain neurotransmitters, such as GABA and glutamate.
Biochemical and Physiological Effects:
1-{[1-(3-Nitrobenzyl)-3-piperidinyl]carbonyl}azepane has been found to produce several biochemical and physiological effects in animal models. For example, it has been shown to increase the levels of GABA in the brain, which is a neurotransmitter that is known to have inhibitory effects on neuronal activity. Additionally, 1-{[1-(3-Nitrobenzyl)-3-piperidinyl]carbonyl}azepane has been found to reduce the levels of glutamate, which is a neurotransmitter that is known to have excitatory effects on neuronal activity.
Advantages and Limitations for Lab Experiments
One of the main advantages of 1-{[1-(3-Nitrobenzyl)-3-piperidinyl]carbonyl}azepane for lab experiments is its potent anticonvulsant activity. This makes it an attractive candidate for the study of epilepsy and other seizure disorders. However, one of the main limitations of 1-{[1-(3-Nitrobenzyl)-3-piperidinyl]carbonyl}azepane is its relatively low solubility in water, which can make it difficult to work with in certain experimental settings.
Future Directions
There are several potential future directions for the study of 1-{[1-(3-Nitrobenzyl)-3-piperidinyl]carbonyl}azepane. For example, further investigation is needed to fully understand the mechanism of action of this compound. Additionally, more research is needed to determine the optimal dosage and administration route for 1-{[1-(3-Nitrobenzyl)-3-piperidinyl]carbonyl}azepane in animal models. Finally, 1-{[1-(3-Nitrobenzyl)-3-piperidinyl]carbonyl}azepane may have potential applications in the treatment of other neurological disorders, such as anxiety and depression, and further investigation is needed to explore these potential applications.
Synthesis Methods
The synthesis method for 1-{[1-(3-Nitrobenzyl)-3-piperidinyl]carbonyl}azepane involves several steps, including the reaction of piperidine with 3-nitrobenzaldehyde to form a Schiff base intermediate. This intermediate is then reduced using sodium borohydride to form the desired product, 1-{[1-(3-Nitrobenzyl)-3-piperidinyl]carbonyl}azepane.
Scientific Research Applications
1-{[1-(3-Nitrobenzyl)-3-piperidinyl]carbonyl}azepane has been studied extensively for its potential applications in the field of pharmacology. It has been found to possess several unique properties that make it an attractive candidate for further investigation. For example, 1-{[1-(3-Nitrobenzyl)-3-piperidinyl]carbonyl}azepane has been shown to exhibit potent anticonvulsant activity in animal models, making it a potential candidate for the treatment of epilepsy.
properties
Molecular Formula |
C19H27N3O3 |
|---|---|
Molecular Weight |
345.4 g/mol |
IUPAC Name |
azepan-1-yl-[1-[(3-nitrophenyl)methyl]piperidin-3-yl]methanone |
InChI |
InChI=1S/C19H27N3O3/c23-19(21-11-3-1-2-4-12-21)17-8-6-10-20(15-17)14-16-7-5-9-18(13-16)22(24)25/h5,7,9,13,17H,1-4,6,8,10-12,14-15H2 |
InChI Key |
AJDZLYNGPYTDNR-UHFFFAOYSA-N |
SMILES |
C1CCCN(CC1)C(=O)C2CCCN(C2)CC3=CC(=CC=C3)[N+](=O)[O-] |
Canonical SMILES |
C1CCCN(CC1)C(=O)C2CCCN(C2)CC3=CC(=CC=C3)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![1-Methyl-4-[1-(2-nitrobenzyl)-4-piperidinyl]piperazine](/img/structure/B230144.png)
![1-{[1-(4-Nitrobenzyl)-3-piperidinyl]carbonyl}azepane](/img/structure/B230146.png)
![3-[(4-Benzyl-1-piperidinyl)carbonyl]-1-(3-nitrobenzyl)piperidine](/img/structure/B230147.png)
![1-[(2-Nitrophenyl)sulfonyl]-3-(1-piperidinylcarbonyl)piperidine](/img/structure/B230149.png)
![[4-(4-Nitro-benzoyl)-piperazin-1-yl]-thiophen-2-yl-methanone](/img/structure/B230152.png)

![3,4-dimethoxy-N'-[(E)-(4-methylphenyl)methylidene]benzohydrazide](/img/structure/B230155.png)
![N-[2-(Toluene-4-sulfonylamino)-phenyl]-acetamide](/img/structure/B230156.png)
